

In Vivo Efficacy of 1-Cyclopropyl-1H-pyrazole Containing Drugs: A Comparative Guide

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Compound of Interest

Compound Name: *1-Cyclopropyl-1H-pyrazole*

Cat. No.: *B569208*

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This guide provides a comparative analysis of the in vivo efficacy of two key drugs containing the **1-Cyclopropyl-1H-pyrazole** moiety: Ruxolitinib and Vismodegib. These drugs target distinct signaling pathways and are utilized in different therapeutic areas. Here, we compare their performance with relevant alternatives, supported by experimental data from preclinical and clinical studies.

Ruxolitinib vs. Fedratinib in Hematological Malignancies

Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), has demonstrated significant efficacy in various hematological malignancies. Its performance is compared here with Fedratinib, another JAK2-selective inhibitor.

Data Presentation

Drug	Indication	Animal Model	Key Efficacy Endpoint(s)	Results	Citation(s)
Ruxolitinib	Hodgkin Lymphoma (HL) & Primary Mediastinal B-cell Lymphoma (PMBL)	L-428 HL and Karpas-1106P PMBL cell line xenografts in NSG mice	Prolonged survival	Significantly prolonged survival in both HL (p=0.0001) and PMBL (p<0.0001) xenograft models compared to control.	[1][2][3]
Fedratinib	Hodgkin Lymphoma (HL) & Mediastinal Large B-cell Lymphoma (MLBCL)	HDLM2 cHL and Karpas 1106P MLBCL cell line xenografts in murine models	Decreased tumor growth and prolonged survival	Significantly decreased tumor growth and prolonged survival in xenograft models with 9p24.1/JAK2 amplification.	[4][5][6]
Ruxolitinib	Myelofibrosis (MF)	Murine models of JAK2V617F-driven myeloproliferative neoplasm (MPN)	Reduction in splenomegaly and mutant allele burden	Dose-dependent reduction in spleen size and circulating JAK2V617F-positive cells.	[3]
Fedratinib	Myelofibrosis (MF)	Murine models of polycythemia	Reduction in splenomegaly, ,	Reduced splenomegaly and	[1][7]

vera (PV), normalization normalized
post-PV of blood blood counts.
myelofibrosis counts, and Effect on
(PPMF), and effect on fibrosis was
post-essential fibrosis model-
thrombocythe dependent,
mia MF suggesting
(PTMF) benefit in
early disease stages.

Experimental Protocols

Ruxolitinib in Hodgkin Lymphoma Xenograft Model

- Animal Model: NOD scid gamma (NSG) mice.
- Cell Lines: L-428 Hodgkin lymphoma cell line.
- Procedure: NSG mice were subcutaneously injected with L-428 cells. Once tumors were established, mice were treated with Ruxolitinib.
- Drug Administration: Ruxolitinib was administered orally at a dose of 45.0 mg/kg.
- Endpoint Assessment: Tumor progression was monitored by bioluminescence imaging, and overall survival was recorded.[\[1\]](#)[\[2\]](#)[\[3\]](#)

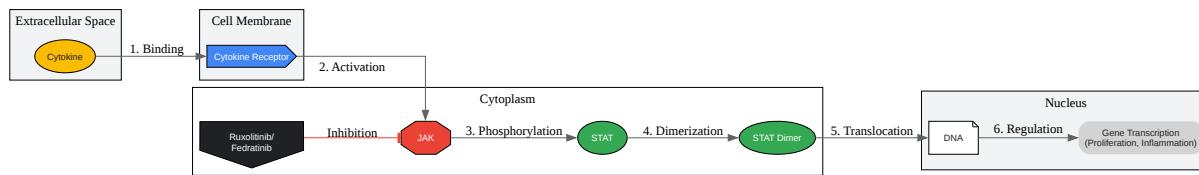
Fedratinib in Myeloproliferative Neoplasm Mouse Model

- Animal Model: Mouse models mimicking human polycythemia vera (PV), post-PV myelofibrosis (PPMF), and post-essential thrombocythemia myelofibrosis (PTMF).
- Procedure: Mice developing MPN-like diseases were treated with Fedratinib.
- Drug Administration: Fedratinib was administered once daily by oral gavage at doses ranging from 60 to 240 mg/kg, depending on the disease model and severity. The drug was formulated in water containing 0.5% methylcellulose and 0.05% Tween 80.

- Endpoint Assessment: Efficacy was evaluated by measuring spleen size, analyzing blood counts, and histological assessment of bone marrow and spleen for fibrosis and osteosclerosis. The JAK2V617F allele burden was determined by quantitative PCR.[1][7]

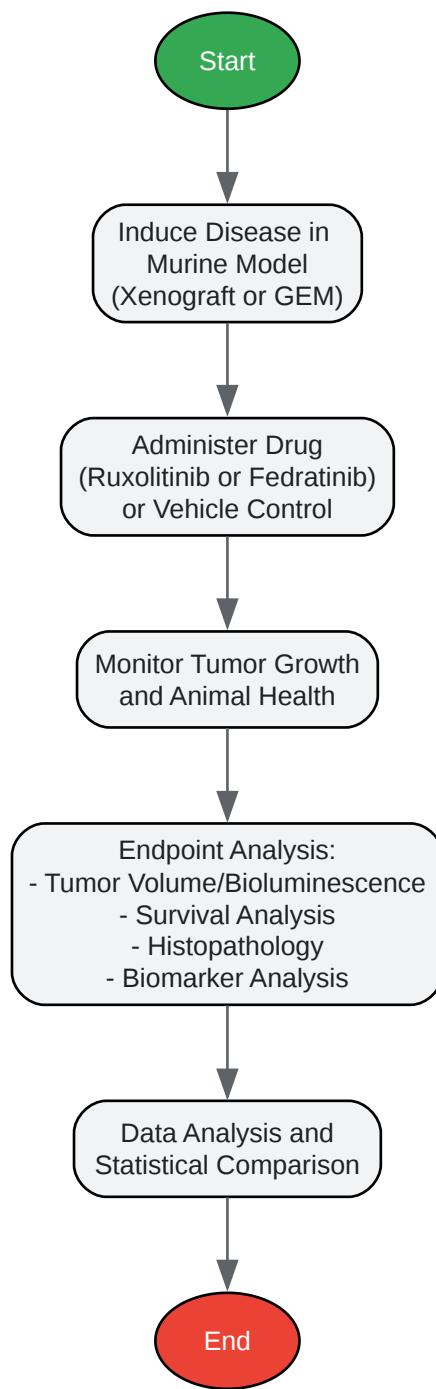
Signaling Pathway and Experimental Workflow

The therapeutic effect of Ruxolitinib and Fedratinib is mediated through the inhibition of the JAK/STAT signaling pathway.



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JAK/STAT Signaling Pathway Inhibition



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In Vivo Efficacy Study Workflow

Vismodegib vs. Sonidegib in Basal Cell Carcinoma

Vismodegib is a first-in-class inhibitor of the Hedgehog signaling pathway, crucial in the pathogenesis of basal cell carcinoma (BCC). Its performance is compared with Sonidegib,

another Hedgehog pathway inhibitor.

Data Presentation

Drug	Indication	Study Design	Key Efficacy Endpoint(s)	Results	Citation(s)
Vismodegib	Locally Advanced Basal Cell Carcinoma (laBCC)	Phase II, non-randomized, multicenter (ERIVANCE trial)	Objective Response Rate (ORR)	ORR of 42.9% to 47.6% by independent review.	[5][8][9]
Sonidegib	Locally Advanced Basal Cell Carcinoma (laBCC)	Phase II, randomized, double-blind (BOLT trial)	Objective Response Rate (ORR)	ORR of 56.1% with 200 mg daily dose.	[10][11]
Vismodegib	Metastatic Basal Cell Carcinoma (mBCC)	Phase II, non-randomized, multicenter (ERIVANCE trial)	Objective Response Rate (ORR)	ORR of 30.3%.	[8][12]
Sonidegib	Metastatic Basal Cell Carcinoma (mBCC)	Phase II, randomized, double-blind (BOLT trial)	Objective Response Rate (ORR)	ORR of 7.7% with 200 mg daily dose.	[10]

Note: Direct head-to-head clinical trials are lacking; comparisons are based on separate pivotal studies. A matching-adjusted indirect comparison suggested that the comparative effectiveness of sonidegib versus vismodegib remains unchanged after adjusting for baseline patient characteristics.[5][13]

Experimental Protocols

Vismodegib in Advanced Basal Cell Carcinoma (ERIVANCE Study)

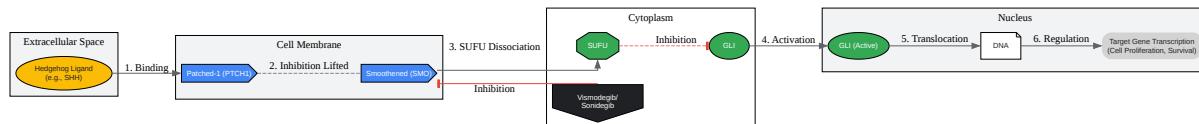
- Study Population: Patients with histologically confirmed metastatic or locally advanced BCC for whom surgery was inappropriate.
- Procedure: This was a phase II, international, multicenter, two-cohort, non-randomized trial.
- Drug Administration: Patients received 150 mg of oral Vismodegib once daily.
- Endpoint Assessment: The primary endpoint was the objective response rate as assessed by an independent review facility. For metastatic BCC, RECIST version 1.0 was used, and for locally advanced BCC, response was assessed by tumor dimension, ulceration, and biopsy. [\[14\]](#)

Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)

- Study Population: Adult patients with locally advanced or metastatic BCC not amenable to curative surgery or radiation.
- Procedure: This was a phase II, randomized, double-blind, multicenter study.
- Drug Administration: Patients were randomized to receive either 200 mg or 800 mg of Sonidegib orally once daily. The 200 mg dose was identified as having a better benefit-risk profile.
- Endpoint Assessment: The primary endpoint was the objective response rate based on central review using a modified RECIST criteria for laBCC and RECIST 1.1 for mBCC. [\[10\]](#) [\[15\]](#)

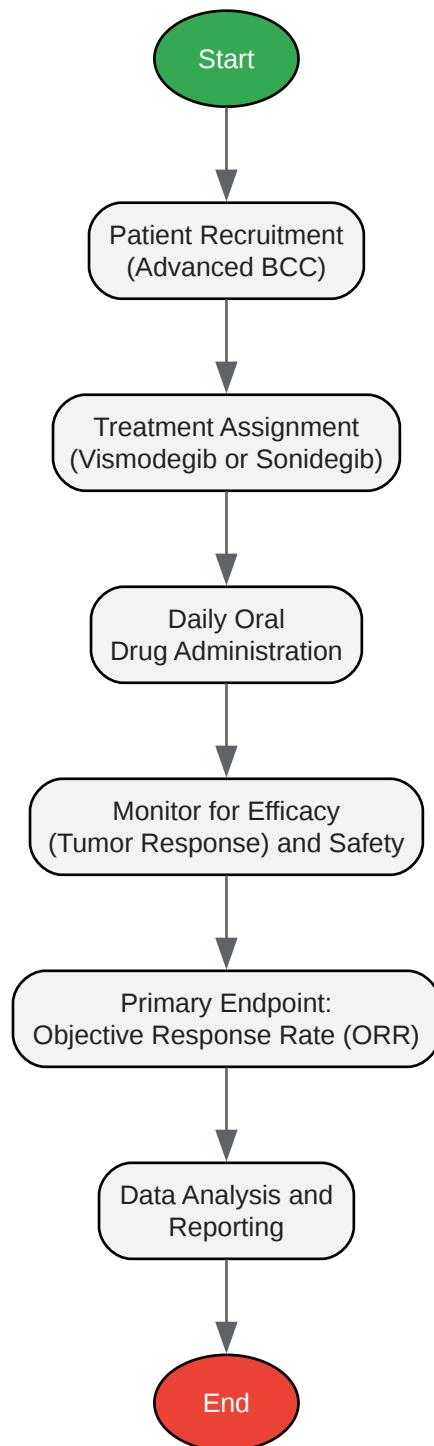
Signaling Pathway and Experimental Workflow

Vismodegib and Sonidegib exert their therapeutic effects by inhibiting the Hedgehog signaling pathway.



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Hedgehog Signaling Pathway Inhibition



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Clinical Trial Workflow for BCC

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